molecular formula C7H6Br2O B14063643 2,6-Dibromo-3-methylphenol CAS No. 100477-79-0

2,6-Dibromo-3-methylphenol

Cat. No.: B14063643
CAS No.: 100477-79-0
M. Wt: 265.93 g/mol
InChI Key: JGYFQPUFRRBIDT-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-methylphenol is an organic compound with the molecular formula C7H6Br2O. It is a brominated phenol derivative, characterized by the presence of two bromine atoms and a methyl group attached to a benzene ring. This compound is also known by other names such as 2,6-Dibromo-4-methylphenol and 3,5-Dibromo-4-hydroxytoluene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-methylphenol typically involves the bromination of 3-methylphenol (m-cresol). One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar bromination process. In a large-scale setup, p-cresol is dissolved in chloroform and cooled to a low temperature. Bromine is then added gradually, and the reaction mixture is maintained at a specific temperature to control the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromo-3-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-methylphenol involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial properties .

Comparison with Similar Compounds

2,6-Dibromo-3-methylphenol can be compared with other dibromophenols, such as:

  • 2,4-Dibromophenol
  • 2,5-Dibromophenol
  • 2,6-Dibromophenol
  • 3,4-Dibromophenol
  • 3,5-Dibromophenol

These compounds share similar structural features but differ in the position of the bromine atoms and the presence of other substituents. The unique arrangement of bromine atoms and the methyl group in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2,6-dibromo-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYFQPUFRRBIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311557
Record name 2,6-Dibromo-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100477-79-0
Record name 2,6-Dibromo-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100477-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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